molecular formula C21H13ClN4O B2657731 3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380390-25-0

3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2657731
CAS RN: 380390-25-0
M. Wt: 372.81
InChI Key: FBMZLCDAQYKZKH-UHFFFAOYSA-N
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Description

3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H13ClN4O and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

Research has demonstrated the synthesis of novel chloroquinoline-based chalcones containing 1,2,3-triazole moieties, characterized by their absorbance, fluorescence spectra, quantum yield, and thermal stability. These compounds have been explored for their photophysical properties, including solvent effects on emission spectra and dipole moments, highlighting their potential in materials science and photophysical studies (Singh, Sindhu, & Khurana, 2015).

Antimicrobial Agents

Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing the versatility of this class of compounds in developing new therapeutic agents (Farag et al., 2012). Similarly, combinations of quinazolinone with thiazolidinone have been investigated for their antimicrobial potential, offering insights into the development of novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibitors

Experimental and theoretical studies have explored the application of benzoxazines, including quinazolinone derivatives, as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the chemical's efficacy in protecting industrial materials, providing valuable insights for materials science (Kadhim et al., 2017).

Chemical Synthesis and Reactivity

The synthesis of 3,4-dihydroquinazolines via reactions with nitriles, and the exploration of their reactivity, presents an area of significant interest in organic synthesis, highlighting the chemical's role in generating complex heterocyclic compounds (Gromachevskaya et al., 2001).

properties

IUPAC Name

3-(2-chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O/c1-12-6-7-18-16(8-12)21(27)26-20(25-18)15(11-23)10-14-9-13-4-2-3-5-17(13)24-19(14)22/h2-10H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMZLCDAQYKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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